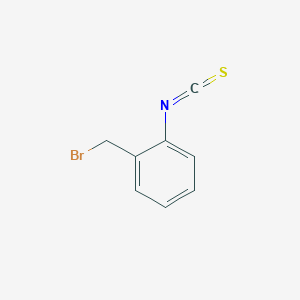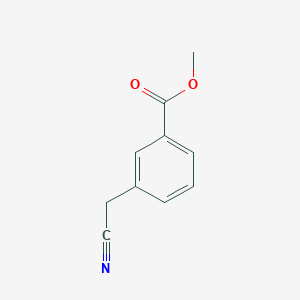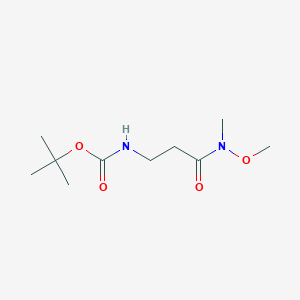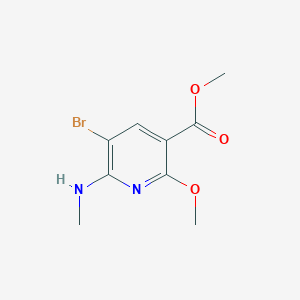
1-(Bromomethyl)-2-isothiocyanatobenzene
Vue d'ensemble
Description
Bromomethyl compounds, such as 1-(Bromomethyl)-4-methylcyclohexane, are brominated derivatives of hydrocarbons. They are often used as intermediates in organic synthesis. Isothiocyanates are a class of organic compounds that contain an isothiocyanate functional group (-N=C=S), which are known for their biological activities .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves bromination reactions . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of bromomethyl compounds has been studied extensively . For example, the structure of benzyl bromide, a bromomethyl compound, has been examined by electron diffraction .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. For example, asymmetric bromination has been used to produce chiral dibromocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .Applications De Recherche Scientifique
Synthesis of Polyethers
1-(Bromomethyl)-2-isothiocyanatobenzene, as a derivative of bromomethyl, plays a role in the synthesis of hyperbranched polyethers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to produce polymers with significant molecular weight. These polymers possess phenolic hydroxyl groups that can be easily modified, hinting at the potential of bromomethyl derivatives in polymer synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
Bromomethyl derivatives have been crucial in the study of crystal structures. Jones, Kuś, and Dix (2012) analyzed the structures of various benzene derivatives, including bromomethyl-substituted benzenes, to understand the interactions like Br···Br and C–Br···π. Such studies are vital for understanding molecular interactions and properties in crystallography (Jones, Kuś, & Dix, 2012).
Solvent Interaction Studies
The interaction of bromomethyl derivatives with various solvents has been a subject of research. Szlachcic, Migda, and Stadnicka (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene. Their research provided insights into the conformational changes and reactivity of bromomethyl compounds in different solvents, which is significant for understanding solvent effects in organic chemistry (Szlachcic, Migda, & Stadnicka, 2007).
Materials Science Applications
In materials science, bromomethyl derivatives contribute to the development of novel materials. For instance, Yang et al. (2018) used bromomethyl-containing crosslinkers to enhance polybenzimidazole membranes for proton exchange membrane fuel cells. This research underscores the potential of bromomethyl compounds in creating more efficient and durable materials for energy applications (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRHCXJRGZELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452637 | |
| Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-isothiocyanatobenzene | |
CAS RN |
108288-40-0 | |
| Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)






